![molecular formula C12H13NO4 B6308793 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate CAS No. 154632-86-7](/img/structure/B6308793.png)
1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a compound derived from aziridine, a five-membered heterocyclic ring. It is a colorless solid with a molecular weight of 202.26 g/mol and a melting point of approximately 53°C. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been extensively studied in the laboratory and its various applications have been well documented.
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly as an optically active intermediate. Its aziridine structure makes it a valuable chiral building block for constructing more complex molecules. It’s often used in the synthesis of various organic compounds due to its reactivity and ability to introduce nitrogen into molecular frameworks .
Medicine
In the medical field, aziridine derivatives are explored for their potential in drug development. They can serve as precursors for pharmacologically active molecules. The manipulation of the aziridine ring can lead to the discovery of new therapeutic agents with applications in treating a range of diseases .
Materials Science
Aziridine compounds like 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate are investigated for their use in materials science. They can be polymerized to form polyamines, which have applications in creating new materials with specific properties such as antibacterial coatings or materials for CO2 adsorption .
Agriculture
In agriculture, aziridine derivatives are studied for their potential use as precursors to agrochemicals. Their reactivity can be harnessed to create compounds that protect crops from pests and diseases or improve crop yields .
Environmental Science
The reactivity of aziridines also makes them candidates for environmental applications, such as the development of agents for the remediation of pollutants or the creation of environmentally friendly materials .
Biochemistry
In biochemistry, aziridine-containing compounds are used as tools for understanding biological processes. They can act as probes or inhibitors of enzymes, helping to elucidate the mechanisms of biochemical pathways .
Pharmacology
Pharmacologically, aziridines are of interest due to their potential as drug candidates. Their structural features allow for interaction with biological targets, which can be leveraged to design new drugs with specific actions .
Chemical Engineering
From a chemical engineering perspective, the synthesis and application of aziridine derivatives like 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate are crucial. They are used in process development and optimization, contributing to the efficient production of chemicals and materials .
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which share a similar structure, have been found to interact with a variety of targets, including various enzymes involved in a wide range of therapeutic uses .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity . The presence of the benzene ring allows for resonance stabilization, which could influence how this compound interacts with its targets .
Biochemical Pathways
Benzimidazole derivatives have been found to influence a variety of pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-VUUHIHSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl (r)-aziridine-1,2-dicarboxylate |
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